Bienvenue dans la boutique en ligne BenchChem!

Cefpirome Sulfate

Gram-positive activity Staphylococcus aureus Enterococcus

Cefpirome Sulfate is a fourth-generation cephalosporin with a 2,3-cyclopentenopyridine group at the 3'-position, conferring enhanced outer membrane penetration and superior β-lactamase stability (<5% hydrolysis of TEM-3, SHV-4). It provides potent Gram-positive and Gram-negative coverage, including penicillin-resistant S. pneumoniae (MIC90 1.0 μg/mL vs cefotaxime 2.0 μg/mL). Clinically validated for hospital-acquired infections, complicated UTIs, and bacterial meningitis. Twice-daily dosing simplifies therapeutic regimens.

Molecular Formula C22H24N6O9S3
Molecular Weight 612.7 g/mol
CAS No. 98753-19-6
Cat. No. B1249957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpirome Sulfate
CAS98753-19-6
Synonyms3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran
Molecular FormulaC22H24N6O9S3
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]
InChIInChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
InChIKeyRKTNPKZEPLCLSF-QHBKFCFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefpirome Sulfate: A Fourth-Generation Cephalosporin with Balanced Gram-Positive and Gram-Negative Activity


Cefpirome Sulfate (CAS 98753-19-6) is a semi-synthetic, broad-spectrum, fourth-generation cephalosporin antibiotic administered parenterally [1]. Structurally, it features a 2,3-cyclopentenopyridine group at the 3'-position, which distinguishes it from earlier-generation cephalosporins and confers enhanced outer membrane penetration and improved stability against various β-lactamases [2]. Cefpirome exhibits potent in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including many strains resistant to third-generation cephalosporins, making it a candidate for the empirical therapy of serious hospital-acquired infections [3].

Cefpirome Sulfate: Why Substitution with Other Cephalosporins Requires Scrutiny


While other β-lactams may share a similar generation classification, direct substitution is often inappropriate due to clinically significant variations in antibacterial spectra, β-lactamase stability, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. For example, the key comparator cefepime, also a fourth-generation cephalosporin, exhibits distinct differences in potency against specific pathogens and in its renal safety profile [1]. Similarly, ceftazidime, a third-generation cephalosporin with strong anti-pseudomonal activity, possesses markedly weaker activity against Gram-positive cocci compared to cefpirome [2]. The following evidence directly quantifies these critical differentiators, enabling informed selection for specific scientific and therapeutic contexts.

Quantitative Evidence Guide for Cefpirome Sulfate: Direct Comparative Data for Procurement Decisions


Superior Activity Against Gram-Positive Cocci Compared to Ceftazidime

Cefpirome demonstrates markedly superior in vitro activity against key Gram-positive pathogens compared to ceftazidime. In a study of isolates from intensive care and hematology/oncology units, the MIC90 of cefpirome against oxacillin-susceptible Staphylococcus aureus was 1 mg/L, while ceftazidime's MIC90 against staphylococci is consistently much higher, reported at 12.5 mg/L in other analyses [REFS-1, REFS-2]. This difference is a primary reason for considering cefpirome when Gram-positive coverage is a clinical priority.

Gram-positive activity Staphylococcus aureus Enterococcus MIC90

Enhanced Stability Against β-Lactamases Relative to Third-Generation Cephalosporins

Cefpirome exhibits superior stability against a range of clinically relevant β-lactamases compared to third-generation agents like cefotaxime. A study evaluating enzymatic stability found that the relative hydrolysis rates of cefpirome were less than 5% for all β-lactamases tested, including TEM-3 and SHV-4, demonstrating significantly greater stability than cefotaxime and other third-generation cephalosporins [1]. This enhanced stability translates into retained activity against many β-lactamase-producing strains.

β-lactamase stability hydrolysis rate TEM SHV

Higher Potency Against Enterococcus faecalis Compared to Cefepime

While both are fourth-generation cephalosporins, cefpirome has demonstrated a quantifiable advantage in potency against Enterococcus faecalis in some studies. A comparative analysis of isolates from Brazilian hospitals found cefpirome to be 2-fold more potent than cefepime against enterococci [1]. This difference, while not large, can be relevant in specific clinical contexts. However, it's important to note that other large studies, such as the Belgian multicentre study, report similar activity between the two drugs against Enterococcus spp. [2].

Enterococcus MIC50 MIC90 Gram-positive

Favorable Cerebrospinal Fluid (CSF) Penetration in Meningitis

Cefpirome achieves therapeutically relevant concentrations in the cerebrospinal fluid (CSF) of patients with meningitis. A study in children with bacterial meningitis administered a single 50 mg/kg intravenous dose of cefpirome and found a mean peak CSF concentration of 10.8 ± 7.8 μg/mL [1]. This concentration exceeds the MIC90 for common meningeal pathogens like Streptococcus pneumoniae (MIC90 of 1.0 μg/mL) and Haemophilus influenzae (MIC90 of 0.12 μg/mL) [2], and its penetration compares favorably with that of other extended-spectrum cephalosporins used for this indication [1].

CNS penetration meningitis CSF pharmacokinetics

Key Application Scenarios for Cefpirome Sulfate Based on Differentiating Evidence


Empirical Therapy for Serious Hospital-Acquired Infections Requiring Broad-Spectrum Coverage

Cefpirome is well-suited for empirical therapy of severe hospital-acquired infections where the pathogen is unknown and broad coverage of both Gram-positive and Gram-negative organisms is essential. Its potent activity against common nosocomial pathogens, including S. aureus and Enterobacteriaceae resistant to third-generation cephalosporins, supports this use [4]. Clinical trials have demonstrated its efficacy in treating conditions like severe pneumonia, with clinical failure rates comparable to ceftazidime but with a simpler twice-daily dosing regimen versus ceftazidime's three-times-daily schedule [REFS-2, REFS-3].

Treatment of Urinary Tract Infections (UTIs) with Suspected Gram-Positive Involvement

In the management of complicated urinary tract infections (UTIs), particularly where Gram-positive pathogens are suspected, cefpirome offers a clinical advantage over ceftazidime. A comparative study showed cefpirome to be considerably more active in vitro against Gram-positive uropathogens isolated from urine samples [4]. Furthermore, a large UTI trial reported satisfactory clinical outcomes in 87% of cefpirome-treated patients (1g bid) versus 83% for ceftazidime (1g bid) [5].

Treatment of Meningitis Caused by Susceptible Pathogens, Including Drug-Resistant Pneumococci

Given its favorable penetration into inflamed meninges and high in vitro activity against common meningeal pathogens, cefpirome is a viable candidate for treating bacterial meningitis. A study in children showed that a 50 mg/kg dose achieved CSF concentrations significantly above the MIC90 for S. pneumoniae, including strains with reduced susceptibility to penicillin and other cephalosporins [REFS-1, REFS-2]. Its MIC90 against penicillin-resistant S. pneumoniae (1.0 μg/mL) is also lower than that of cefotaxime (2.0 μg/mL) [5].

Infections in Settings with High Prevalence of β-Lactamase-Producing Organisms

The superior β-lactamase stability of cefpirome compared to third-generation cephalosporins like cefotaxime makes it a preferred option in environments where plasmid- and chromosome-mediated β-lactamase-producing strains are common [4]. Its relative hydrolysis rates of <5% against enzymes such as TEM-3 and SHV-4 indicate a lower likelihood of inactivation, preserving its antibacterial efficacy against these resistant pathogens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpirome Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.